(1S)-1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
CAS No.:
Cat. No.: VC20360141
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16F3NO |
|---|---|
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | (1S)-1-(3-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-4-3-7-11(8-9)18-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,17H2/t12-/m0/s1 |
| Standard InChI Key | ITFQKYCUFCHUQG-LBPRGKRZSA-N |
| Isomeric SMILES | C1CCC(C1)OC2=CC=CC(=C2)[C@@H](C(F)(F)F)N |
| Canonical SMILES | C1CCC(C1)OC2=CC=CC(=C2)C(C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(1S)-1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine (C₁₃H₁₆F₃NO) features a phenyl ring substituted at the 3-position with a cyclopentyloxy group (-O-C₅H₉) and a chiral trifluoroethylamine (-CF₃-CH₂-NH₂) moiety at the 1-position. The (1S) configuration confers enantiomeric specificity, critical for its interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆F₃NO |
| Molecular Weight | 259.27 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Centers | 1 (S-configuration) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (O, NH₂) |
The trifluoroethyl group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs, while the cyclopentyloxy substituent influences lipophilicity and membrane permeability.
Spectroscopic and Analytical Data
Structural validation relies on advanced analytical techniques:
-
NMR Spectroscopy: ¹⁹F NMR reveals a triplet at δ -70 ppm for the CF₃ group, while ¹H NMR shows distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm) and aromatic protons (δ 6.7–7.3 ppm).
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 259.27 [M+H]⁺, with fragmentation patterns confirming the loss of NH₂CF₃ (Δ m/z 82).
-
Chromatography: Chiral HPLC using a cellulose-based column resolves enantiomers, with the (1S)-form eluting earlier than the (1R)-isomer under normal-phase conditions.
Synthesis and Optimization
Diastereoselective Cycloaddition
The primary synthetic route involves a 1,3-dipolar cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones. Key parameters include:
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Temperature | -20°C to 0°C |
| Solvent | Anhydrous THF |
| Reaction Time | 12–24 hours |
| Yield (Enantiomeric Excess) | 68–75% (ee >95%) |
This method achieves high diastereoselectivity through transition-state stabilization by the bulky DBU base, favoring the (1S)-configuration.
Alternative Synthetic Pathways
-
Nucleophilic Substitution: 3-Cyclopentyloxyphenylmagnesium bromide reacts with 2,2,2-trifluoroethylamine precursors, though with lower enantiocontrol (ee 40–55%).
-
Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures achieves ee >99% but requires multistep purification.
Biological Activity and Mechanisms
Enzyme Modulation
The compound inhibits monoamine oxidase B (MAO-B) with IC₅₀ = 3.2 μM, comparable to rasagiline (IC₅₀ = 1.8 μM). Molecular docking studies suggest the CF₃ group occupies the enzyme's hydrophobic pocket, while the NH₂ moiety forms hydrogen bonds with Gln206.
Receptor Interactions
In vitro assays demonstrate partial agonism at serotonin 5-HT₁A receptors (EC₅₀ = 120 nM, 35% efficacy vs. serotonin). This activity correlates with structural analogs lacking the cyclopentyloxy group, indicating the substituent's role in membrane penetration rather than direct binding.
Table 3: Pharmacological Profile
| Target | Activity | Potency (EC₅₀/IC₅₀) |
|---|---|---|
| MAO-B | Inhibitor | 3.2 μM |
| 5-HT₁A | Partial Agonist | 120 nM |
| TRPV1 | Antagonist | >10 μM |
Comparative Analysis with Structural Analogs
(1R)-Enantiomer Comparison
The (1R)-configuration shows reduced MAO-B inhibition (IC₅₀ = 28 μM) but enhanced 5-HT₁A affinity (EC₅₀ = 45 nM), underscoring stereochemistry's role in target selectivity.
Trifluoroethylamine vs. Prop-2-Enylamine
Replacing the CF₃ group with a prop-2-enyl moiety (as in C₁₄H₁₉NO) decreases metabolic stability (t₁/₂ reduced from 6.1 h to 1.8 h in liver microsomes) but improves aqueous solubility (LogP 2.1 vs. 3.4).
Applications and Future Directions
Medicinal Chemistry
-
Neurodegenerative Diseases: MAO-B inhibition suggests potential in Parkinson’s disease models, with in vivo studies showing 40% dopamine level increase in rat striatum.
-
Psychiatric Disorders: 5-HT₁A activity warrants investigation in anxiety and depression models, though blood-brain barrier penetration remains suboptimal (brain/plasma ratio 0.3).
Material Science
The CF₃ group’s electron-withdrawing properties enable use in:
-
Liquid crystal dopants (Δε = +3.2 at 1 wt%)
-
Fluorinated polymer crosslinkers (Tg increase by 12°C at 5 mol%)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume